molecular formula C8H11NO3 B140065 5-Tert-butyl-isoxazole-4-carboxylic acid CAS No. 134541-06-3

5-Tert-butyl-isoxazole-4-carboxylic acid

Cat. No.: B140065
CAS No.: 134541-06-3
M. Wt: 169.18 g/mol
InChI Key: SNIVEZNBBKELAU-UHFFFAOYSA-N
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Description

5-Tert-butyl-isoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride, followed by cyclization to form the isoxazole ring . The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include the use of continuous flow reactors and microwave-assisted synthesis to reduce reaction times and improve yields . The choice of catalysts and solvents can also be optimized to minimize waste and enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Mechanism of Action

The mechanism of action of 5-Tert-butyl-isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-isoxazole-4-carboxylic acid is unique due to the presence of the tert-butyl group and the carboxylic acid functional group. These substituents impart distinct chemical and physical properties, making the compound valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-tert-butyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-8(2,3)6-5(7(10)11)4-9-12-6/h4H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIVEZNBBKELAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564028
Record name 5-tert-Butyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134541-06-3
Record name 5-tert-Butyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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